1,3,5,7-Cyclooctatetraene-1-carboxaldehyde
Description
Significance of Functionalized Annulenes in Contemporary Organic Chemistry
Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, are fundamental structures in the study of aromaticity. fiveable.mepearson.comwikipedia.orglibretexts.org The functionalization of annulenes—the process of adding new functional groups—dramatically expands their properties and applications. Functionalized annulenes are crucial in the development of novel materials, such as conductive polymers and molecules with unique electronic and optical properties. taylorandfrancis.com They also serve as versatile building blocks in the total synthesis of complex natural products and have been explored as potential components in drug discovery. researchgate.net The introduction of functional groups can influence the geometry and electronic structure of the annulene ring, sometimes leading to enhanced stability or novel reactivity.
Historical Context of Cyclooctatetraene (B1213319) (COT) Research and its Derivatives
The story of cyclooctatetraene (COT) is a classic in the history of organic chemistry. First synthesized in 1911 by Richard Willstätter, its properties were surprisingly different from those of benzene (B151609), another cyclic molecule with alternating double bonds. acs.orgwikipedia.org Unlike the remarkably stable and planar benzene, COT was found to be a non-planar, tub-shaped molecule that reacts like a typical polyene. acs.orgwikipedia.org This discovery was pivotal in refining the understanding of aromaticity, eventually leading to the formulation of Hückel's rule. acs.orgquora.com
Subsequent research by chemists like Walter Reppe, who developed a simple one-step synthesis from acetylene, made COT more accessible for study. wikipedia.org This led to extensive investigations into its derivatives and their coordination chemistry with various metals. acs.orgwikipedia.org The ability of the COT ring to adopt different conformations and its dianion to exhibit aromaticity has made it a versatile ligand in organometallic chemistry. wikipedia.orgwordpress.com The study of substituted COT derivatives continues to be an active area of research, with recent work exploring their potential in materials science and as bioisosteres in medicinal chemistry. taylorandfrancis.comresearchgate.net
Fundamental Structural and Electronic Characteristics of the Cyclooctatetraene Core
Cyclooctatetraene, also known as fiveable.meannulene, possesses a unique set of structural and electronic properties that distinguish it from aromatic compounds like benzene. wikipedia.org
Structural Characteristics:
Non-planar Geometry: The ground state of COT is a non-planar, tub-shaped conformation with D2d symmetry. taylorandfrancis.comnih.govmdpi.com This avoids the high strain that would be present in a planar structure.
Alternating Bond Lengths: X-ray diffraction studies have confirmed that the carbon-carbon bonds in the COT ring are not of equal length but rather alternate between single and double bonds. wikipedia.orgnih.gov
Electronic Characteristics:
Non-Aromatic Nature: According to Hückel's rule, a planar, cyclic, conjugated molecule is aromatic if it has (4n+2) π-electrons. COT has 8 π-electrons, which fits the 4n rule (where n=2), suggesting it would be anti-aromatic if planar. quora.com To avoid this instability, the molecule adopts a non-planar shape, breaking the continuous conjugation and rendering it non-aromatic. quora.com
Reactivity: As a non-aromatic polyene, COT undergoes addition reactions typical of alkenes, rather than the substitution reactions characteristic of aromatic systems. wikipedia.orgwordpress.com
Aromatic Dianion: COT can be reduced by alkali metals to form the cyclooctatetraenide dianion (COT²⁻). This dianion contains 10 π-electrons, satisfying Hückel's rule (4n+2, where n=2), and is therefore planar and aromatic. wikipedia.orgwordpress.com
Overview of the Carboxaldehyde Functionality in Complex Conjugated Systems
The carboxaldehyde group (–CHO) is a versatile functional group that, when attached to a complex conjugated system, can significantly influence the molecule's electronic properties and reactivity.
Electronic Effects: The carbonyl group of the aldehyde is electron-withdrawing. When conjugated with a π-system, it can pull electron density from the system, a phenomenon known as resonance or conjugation. wikipedia.orgmasterorganicchemistry.com This can create a region of partial positive charge on the carbon atom beta to the carbonyl group, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. masterorganicchemistry.com
Reactivity: The aldehyde group itself is reactive and can participate in a wide range of chemical transformations, including oxidations, reductions, and nucleophilic additions. This allows for further chemical modification of the molecule.
Coordination Chemistry: The oxygen atom of the carboxaldehyde group can act as a Lewis base and coordinate to metal ions. researchgate.netnih.gov This property is important in the design of catalysts and functional materials.
Impact on Conjugated Polymers: In the context of conjugated polymers, the inclusion of functional groups like carboxylates (derived from aldehydes) can influence properties such as solubility, solid-state packing, and ion transport, which are critical for applications in organic electronics. acs.org
The presence of the carboxaldehyde group on the cyclooctatetraene ring in 1,3,5,7-cyclooctatetraene-1-carboxaldehyde thus provides a reactive handle for further chemical transformations while also modulating the electronic properties of the unique eight-membered ring system.
Structure
2D Structure
3D Structure
Properties
CAS No. |
30844-12-3 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
cyclooctatetraenecarbaldehyde |
InChI |
InChI=1S/C9H8O/c10-8-9-6-4-2-1-3-5-7-9/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,9-6?,9-7+ |
InChI Key |
QWHLSJXJDKVIGT-GZBLUONOSA-N |
Isomeric SMILES |
C\1=C\C=C/C(=C\C=C1)/C=O |
Canonical SMILES |
C1=CC=CC(=CC=C1)C=O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,5,7 Cyclooctatetraene 1 Carboxaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3,5,7-cyclooctatetraene-1-carboxaldehyde in solution. Both ¹H and ¹³C NMR provide critical data for assigning the positions of atoms and understanding the dynamic conformational processes of the flexible cyclooctatetraene (B1213319) (COT) ring.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the vinylic protons of the COT ring. The aldehydic proton typically appears as a singlet in the downfield region, generally between δ 9.0 and 10.0 ppm, a characteristic chemical shift for aldehydes. oregonstate.edu The protons on the eight-membered ring exhibit complex splitting patterns due to coupling with each other, appearing in the alkene region of the spectrum, typically between δ 5.5 and 7.0 ppm. The specific chemical shifts and coupling constants of these vinylic protons are sensitive to the conformation of the tub-shaped ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. A key signal is the carbonyl carbon of the aldehyde group, which is typically observed in the highly deshielded region of δ 190-200 ppm. The sp²-hybridized carbons of the COT ring appear in the range of δ 120-140 ppm. oregonstate.edu Due to the non-planar nature of the COT ring, the carbon signals may not be equivalent, leading to a more complex spectrum than what would be expected for a planar, aromatic system.
Dynamic Processes: Temperature-dependent NMR studies can reveal the dynamic nature of the cyclooctatetraene ring. The COT ring undergoes a process of ring inversion, where the "tub" flips inside out. This process can be observed through changes in the NMR spectrum as the temperature is varied. At high temperatures, the ring inversion is rapid on the NMR timescale, leading to averaged signals and a simplified spectrum. As the temperature is lowered, the rate of inversion slows, and the signals for the individual, non-equivalent protons and carbons can be resolved. This allows for the determination of the energy barrier for the ring inversion process.
Interactive Data Table: Typical NMR Chemical Shifts for this compound
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aldehydic Proton (CHO) | 9.0 - 10.0 | - |
| Vinylic Protons (C=CH) | 5.5 - 7.0 | - |
| Carbonyl Carbon (C=O) | - | 190 - 200 |
| Vinylic Carbons (C=C) | - | 120 - 140 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Molecular Architecture Determination
The crystal structure of the parent 1,3,5,7-cyclooctatetraene reveals a non-planar, tub-shaped D₂d symmetry with alternating single and double carbon-carbon bonds. cam.ac.uk The C-C single bond lengths are approximately 1.46 Å, while the C=C double bond lengths are around 1.33 Å. cam.ac.uk The introduction of the carboxaldehyde group is expected to cause minor distortions in the ring geometry due to steric and electronic effects, but the fundamental tub conformation is retained.
The aldehyde group itself will have a planar geometry. The analysis of the crystal packing will reveal the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the arrangement of the molecules in the crystal lattice.
Interactive Data Table: Expected Bond Lengths in this compound
| Bond | Expected Bond Length (Å) | Reference |
| C-C (single) in COT ring | ~1.46 | cam.ac.uk |
| C=C (double) in COT ring | ~1.33 | cam.ac.uk |
| C-C (ring to aldehyde) | ~1.48 | - |
| C=O (aldehyde) | ~1.21 | - |
| C-H (vinylic) | ~1.08 | - |
| C-H (aldehydic) | ~1.10 | - |
Note: These are typical bond lengths and may vary slightly in the actual crystal structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can also offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. This is a highly characteristic absorption. Other significant bands include the C-H stretching vibrations of the vinylic and aldehydic protons, which are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the cyclooctatetraene ring, which appear in the 1600-1650 cm⁻¹ region. The C-H bending vibrations and other skeletal vibrations of the ring give rise to a complex fingerprint region below 1500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the cyclooctatetraene ring are often strong in the Raman spectrum. The symmetry of the molecule influences which vibrations are IR active and which are Raman active, so a combined analysis of both spectra can provide a more complete picture of the vibrational modes.
Conformational Analysis: The vibrational frequencies can be sensitive to the conformation of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra for different possible conformers of this compound. By comparing the calculated spectra with the experimental data, it is possible to gain a deeper understanding of the preferred conformation in the gas phase or in solution.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (aldehyde) | 1680 - 1700 | Strong (IR) |
| C-H Stretch (vinylic/aldehydic) | > 3000 | Medium (IR) |
| C=C Stretch (ring) | 1600 - 1650 | Medium (IR), Strong (Raman) |
| C-H Bend | 1300 - 1450 | Medium (IR) |
| Ring Puckering/Deformation | < 800 | Variable |
Electronic Spectroscopy (UV-Vis and Photoemission) for Electronic Transitions and Energy Levels
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption spectroscopy and photoemission spectroscopy, are employed to investigate the electronic structure and transitions within this compound.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The conjugated system of the cyclooctatetraene ring gives rise to intense π → π* transitions in the UV region. The presence of the aldehyde group introduces a lower-energy, and typically less intense, n → π* transition associated with the non-bonding electrons on the oxygen atom. The position and intensity of these absorption bands provide information about the energy levels of the molecular orbitals involved in the electronic transitions. The solvent can have a significant effect on the position of these bands, with polar solvents often causing a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of π → π* transitions. uobabylon.edu.iq
Photoemission Spectroscopy: Photoelectron spectroscopy (PES) provides a more direct measurement of the electronic energy levels by measuring the kinetic energy of electrons ejected from the molecule upon irradiation with high-energy photons. nih.gov The resulting spectrum consists of a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. This technique can provide valuable data for validating and refining theoretical calculations of the electronic structure of this compound.
Advanced Spectroscopic Techniques for Analyzing Metal-Complexed Derivatives
The cyclooctatetraene moiety is a versatile ligand in organometallic chemistry, capable of coordinating to a wide range of metal centers. The carboxaldehyde group can also participate in coordination or be used as a synthetic handle to introduce other coordinating groups. The characterization of metal complexes of this compound and its derivatives requires a combination of spectroscopic techniques.
Multinuclear NMR Spectroscopy: In addition to ¹H and ¹³C NMR, NMR spectroscopy of other nuclei (e.g., ³¹P, ¹⁹⁵Pt, etc., depending on the metal and other ligands present) is crucial for characterizing these complexes. libretexts.org The coordination of the metal to the cyclooctatetraene ring significantly alters the chemical shifts of the ring protons and carbons, providing information about the nature of the metal-ligand bonding.
IR and Raman Spectroscopy: The vibrational frequencies of the C=O and C=C bonds are sensitive to metal coordination. A shift in the C=O stretching frequency can indicate whether the aldehyde group is coordinated to the metal. Similarly, changes in the C=C stretching frequencies of the cyclooctatetraene ring provide insights into the changes in the ring's electronic structure upon complexation.
Mössbauer Spectroscopy: For complexes containing certain metals, such as iron, Mössbauer spectroscopy can provide valuable information about the oxidation state and electronic environment of the metal center. fu-berlin.de
The application of these advanced spectroscopic techniques in concert allows for a thorough and unambiguous characterization of this compound and its metal-complexed derivatives, providing a deep understanding of their structure, bonding, and dynamic behavior.
Electronic Structure and Quantum Chemical Analysis of 1,3,5,7 Cyclooctatetraene 1 Carboxaldehyde
Theoretical Frameworks for Cyclooctatetraene (B1213319) Aromaticity and Antiaromaticity: Hückel's Rule and Computational Descriptors
The electronic nature of the cyclooctatetraene (COT) ring system is fundamentally understood through the lens of aromaticity theories. Hückel's rule is a cornerstone of this understanding, positing that planar, cyclic, fully conjugated molecules with (4n+2) π-electrons are aromatic and possess enhanced stability, while those with 4n π-electrons are antiaromatic and destabilized. libretexts.orgmasterorganicchemistry.com Neutral cyclooctatetraene contains 8 π-electrons, fitting the 4n rule (for n=2), which predicts it to be antiaromatic if it were to adopt a planar structure. libretexts.orgquora.com
However, experimental and theoretical data show that COT is not antiaromatic but rather non-aromatic. wikipedia.org It circumvents the destabilizing effects of antiaromaticity by adopting a non-planar, tub-shaped conformation with D₂d symmetry. libretexts.orgwikipedia.orgchemistrysteps.com This puckered geometry prevents effective overlap of the p-orbitals around the ring, breaking the cyclic conjugation and resulting in a molecule with alternating single and double C-C bonds that behaves like a typical polyene. masterorganicchemistry.comwikipedia.org
To quantitatively assess the degree of aromaticity or antiaromaticity, computational chemistry employs various descriptors. The most common are:
Geometric Descriptors : The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length equalization in a ring. numberanalytics.comnih.gov A value of 1 indicates a fully aromatic system like benzene (B151609), while values near 0 suggest a non-aromatic or antiaromatic system with significant bond length alternation.
Magnetic Descriptors : The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. numberanalytics.comnumberanalytics.com It is calculated at the center of a ring to probe the induced magnetic field from π-electron delocalization. A negative NICS value (e.g., in benzene) indicates a diatropic ring current, characteristic of aromaticity, whereas a positive NICS value signifies a paratropic ring current, a hallmark of antiaromaticity. mdpi.comcomporgchem.com For the non-planar, tub-shaped COT, the NICS(0) value is small and positive (+3.0), consistent with its non-aromatic character. mdpi.com
| Compound/State | π-Electrons | Hückel's Rule | Geometry | Aromaticity Character | Typical NICS(0) Value (ppm) |
|---|---|---|---|---|---|
| Benzene | 6 | 4n+2 (n=1) | Planar (D₆h) | Aromatic | ~ -8 to -10 |
| Cyclooctatetraene (Neutral) | 8 | 4n (n=2) | Tub-shaped (D₂d) | Non-aromatic | ~ +3.0 mdpi.com |
| Planar Cyclooctatetraene (Hypothetical) | 8 | 4n (n=2) | Planar (D₈h/D₄h) | Antiaromatic | > +10 comporgchem.comcomporgchem.com |
| Cyclooctatetraene Dianion (COT²⁻) | 10 | 4n+2 (n=2) | Planar (D₈h) | Aromatic | Highly Negative |
| Cyclooctatetraene Dication (COT²⁺) | 6 | 4n+2 (n=1) | Planar | Aromatic | Negative |
Application of Density Functional Theory (DFT) and Ab Initio Methods (CASSCF, CASPT2)
Quantum chemical calculations are indispensable for studying the structure, stability, and electronic properties of cyclooctatetraene and its derivatives. acs.org A range of computational methods are utilized, each with its strengths:
Density Functional Theory (DFT) : Methods like B3LYP are workhorses in computational chemistry, providing a good balance between accuracy and computational cost for optimizing geometries and calculating electronic properties of COT systems. comporgchem.comcomporgchem.com
Ab Initio Methods : For higher accuracy, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. comporgchem.comacs.org However, even these sophisticated methods can face challenges; for instance, conflicting results have been reported for the planarity of the COT dianion depending on the basis sets used, highlighting the complex electronic nature of such species. comporgchem.comacs.org
Multiconfigurational Methods (CASSCF/CASPT2) : The π-electron system of COT, particularly in its planar and excited states, exhibits significant static electron correlation. The Complete Active Space Self-Consistent Field (CASSCF) method is specifically designed to handle such cases by considering all important electronic configurations. rsc.org CASSCF(8,8), which includes the eight π-electrons in the eight π-orbitals, provides an accurate description of the COT potential energy surface. rsc.org To account for dynamic electron correlation, which is also crucial for quantitative accuracy, second-order perturbation theory is often applied to the CASSCF wavefunction (CASPT2). lanl.gov These advanced methods are vital for studying photochemical relaxations and excited-state aromaticity. rsc.orglanl.gov
| Computational Method | Abbreviation | Primary Application in COT Studies | Reference |
|---|---|---|---|
| Density Functional Theory | DFT (e.g., B3LYP) | Geometry optimization, NICS calculations, reaction energetics. | comporgchem.comcomporgchem.com |
| Møller-Plesset Perturbation Theory | MP2 | Higher-accuracy energy and geometry calculations. | comporgchem.com |
| Complete Active Space Self-Consistent Field | CASSCF | Accurate description of ground and excited states with strong electron correlation. | rsc.org |
| CASSCF with Second-Order Perturbation Theory | CASPT2 | Adds dynamic correlation for highly accurate energy predictions of excited states. | lanl.gov |
| Coupled Cluster | CC (e.g., CCSD(T)) | "Gold standard" for single-reference systems; used for high-accuracy benchmarks. | acs.org |
Influence of the Carboxaldehyde Substituent on the Electronic Structure of the Cyclooctatetraene Ring System
The introduction of a substituent onto the cyclooctatetraene ring, such as the carboxaldehyde group (-CHO) in 1,3,5,7-cyclooctatetraene-1-carboxaldehyde, perturbs the electronic structure of the parent molecule. The carboxaldehyde group is known to be an electron-withdrawing substituent through both inductive and resonance effects.
This electron-withdrawing nature is expected to have several consequences:
Electron Density : The -CHO group will decrease the electron density within the π-system of the COT ring. This polarization can affect the molecule's reactivity and intermolecular interactions.
Dynamic Processes : Substituents are known to influence the energy barriers for the dynamic processes of ring inversion and bond shifting that occur in COT. iupac.org Steric and electronic factors introduced by the substituent alter the energies of the planar transition states involved in these processes. iupac.org
Geometry : While a single, relatively small substituent like carboxaldehyde is not expected to force the entire eight-membered ring into planarity, it will cause local geometric distortions. Studies on other substituted COTs show that both the electronic nature and the steric bulk of substituents can affect the ring's conformation and the degree of its puckering. iupac.orgacs.org The precise impact of the carboxaldehyde group would require specific computational modeling, but it is reasonable to assume it would slightly alter bond lengths and angles in its vicinity without fundamentally changing the tub-shaped geometry of the neutral molecule.
Analysis of Molecular Orbitals, Electron Density Distributions, and Bonding Characteristics
The molecular orbital (MO) theory provides a detailed picture of the electronic instability of a hypothetical planar COT. The MO diagram for a planar, D₈h symmetric COT shows a set of π-orbitals where the highest occupied molecular orbitals (HOMOs) are a pair of degenerate, non-bonding orbitals. libretexts.orgpearson.com When the eight π-electrons are filled into these orbitals, the two non-bonding MOs are each occupied by a single electron, resulting in a diradical character that explains its instability (antiaromaticity). libretexts.org In its actual tub-shaped form, this degeneracy is lifted, and the π-system behaves essentially as four isolated ethene-like double bonds, with distinct C-C single (≈1.46 Å) and C=C double (≈1.33 Å) bonds. wikipedia.orgyoutube.com
For this compound:
Molecular Orbitals : The electron-withdrawing carboxaldehyde group will interact with the π-system of the COT ring, lowering the energy of the π-orbitals.
Electron Density : The electron density distribution will be polarized, with a net pull of density from the ring towards the substituent. This will be most pronounced at the carbon atom attached to the -CHO group and will propagate through the conjugated system.
Bonding Characteristics : The fundamental nature of alternating single and double bonds in the neutral COT ring will be preserved. However, the electron withdrawal by the substituent may lead to minor changes in the bond lengths immediately surrounding the point of attachment compared to unsubstituted COT.
Redox Chemistry of Functionalized Cyclooctatetraenes and its Impact on Aromaticity and Planarity (Dianions and Dications)
The redox chemistry of cyclooctatetraene is one of its most fascinating aspects, as it directly links electron count to aromaticity and molecular geometry. rsc.org
Reduction to the Dianion (COT²⁻) : The addition of two electrons to neutral COT yields the cyclooctatetraenide dianion, COT²⁻. wikipedia.org This species contains 10 π-electrons, satisfying Hückel's (4n+2) rule for n=2. cam.ac.uk The immense energetic stabilization gained from achieving aromaticity drives a dramatic conformational change: the tub-shaped ring flattens into a regular octagon (D₈h symmetry) with equivalent C-C bond lengths. acs.orgacs.org The COT²⁻ is therefore a planar, aromatic species. wikipedia.orgacs.org
Oxidation to the Dication (COT²⁺) : Conversely, the removal of two electrons produces the COT²⁺ dication. With 6 π-electrons, it also fulfills the (4n+2) rule (n=1) for aromaticity. quora.comacs.org Consequently, the dication is also expected to be a planar and aromatic species. rsc.orgacs.org
The presence of the electron-withdrawing carboxaldehyde group on the ring will influence these redox processes. It will make the reduction to the aromatic dianion more energetically favorable (occur at a less negative electrochemical potential) and the oxidation to the aromatic dication more difficult (occur at a more positive potential) compared to unsubstituted COT.
| Species | Charge | π-Electron Count | Aromaticity Status | Geometry | Effect of -CHO Group on Formation |
|---|---|---|---|---|---|
| Substituted Cyclooctatetraene | 0 | 8 | Non-aromatic | Tub-shaped | N/A |
| Substituted Cyclooctatetraenide Dianion | 2- | 10 | Aromatic | Planar | Easier (more favorable) |
| Substituted Cyclooctatetraene Dication | 2+ | 6 | Aromatic | Planar | Harder (less favorable) |
Conformational Dynamics and Isomerism in 1,3,5,7 Cyclooctatetraene 1 Carboxaldehyde
Investigation of Tub-to-Tub Inversion and Ring Flipping Energetics
The flexible eight-membered ring of 1,3,5,7-cyclooctatetraene-1-carboxaldehyde is not static; it undergoes a low-energy conformational process known as ring inversion or "tub-to-tub" flipping. In the parent cyclooctatetraene (B1213319), this process involves the ring passing through a planar transition state to an identical tub conformation. For a monosubstituted derivative like this compound, this inversion is particularly significant because it interconverts the two enantiomeric forms of the molecule.
| Dynamic Process | Parent Compound (COT) Barrier (kcal/mol) | Substituted COTs Barrier (kcal/mol) | Method of Investigation |
| Ring Inversion (RI) | ~12-14 | Varies with substituent | Dynamic NMR Spectroscopy |
| Bond Shifting (BS) | ~15-18 | Varies with substituent | Dynamic NMR Spectroscopy |
Note: The data in this table is representative of the cyclooctatetraene system. Specific values for this compound may vary.
Valence Tautomerization Processes and Their Energy Barriers (e.g., Cyclooctatetraene-Bicyclo[4.2.0]octatriene)
In addition to conformational changes, this compound exists in a dynamic equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4,7-triene-7-carboxaldehyde. nih.gov This process involves an electrocyclic reaction where a six-π-electron system within the cyclooctatetraene ring closes to form a cyclobutene (B1205218) ring fused to a cyclohexadiene. This equilibrium is a key feature of COT chemistry. thieme-connect.de
The position of this equilibrium and the energy barrier for the interconversion are sensitive to substitution. For many substituted cyclooctatetraenes, the bicyclic valence tautomer can be significantly populated or even more stable than the monocyclic form. The transformation is thermally allowed as a disrotatory 6π electrocyclization. Computational studies on related systems, such as dimethyl-substituted cyclooctatetraenes, have estimated the activation energy for this process. These theoretical models provide valuable benchmarks for understanding the energetics of the specific carboxaldehyde derivative.
| Tautomerization Process | System | Predicted Activation Energy (kcal/mol) | Method of Investigation |
| COT ⇌ Bicyclo[4.2.0]octatriene | Dimethyl-substituted COT | ~22-23 | Computational (DFT) |
| This compound ⇌ Bicyclo[4.2.0]octa-2,4,7-triene-7-carboxaldehyde | Target Compound | Not explicitly reported | Inferred from related systems |
Note: The activation energy provided is for a related system and serves as an estimate. The actual value for this compound may differ.
Photoinduced Isomerization and Thermal Rearrangements
The isomeric landscape of this compound can also be explored through photochemical methods. Irradiation of cyclooctatetraene and its derivatives can induce electrocyclic reactions that are not readily accessible thermally. For instance, photolysis can facilitate the valence isomerization to the bicyclo[4.2.0]octatriene form. wikipedia.orgacs.org
These photoinduced isomerizations can lead to a variety of structural isomers. Once formed, these isomers may be stable under the reaction conditions or undergo subsequent thermal rearrangements to yield other products. The specific pathways and products are dependent on the wavelength of light used, the solvent, and the nature of the substituents on the COT ring. While detailed photochemical studies on this compound are not extensively documented in readily available literature, the general principles of COT photochemistry suggest a rich and complex reactivity profile.
Stereochemical Aspects and Chirality in Functionalized Cyclooctatetraene Derivatives
A crucial stereochemical feature of this compound is its chirality. wikipedia.org Although the parent cyclooctatetraene molecule is achiral (it possesses a D2d point group symmetry), the introduction of a single substituent like a carboxaldehyde group removes all planes of symmetry and rotation-reflection axes. This renders the molecule chiral, meaning it is non-superimposable on its mirror image.
The two enantiomers of this compound are interconverted by the ring-flipping process discussed in section 5.1. Because the barrier to this inversion is low, the enantiomers rapidly racemize at room temperature. To isolate or study the individual enantiomers, the ring inversion must be slowed by cooling to a sufficiently low temperature (the coalescence temperature in an NMR experiment) or by introducing bulky substituents that raise the inversion barrier. The separation of the enantiomers, known as chiral resolution, can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical means like crystallization. wikipedia.orgyoutube.com
Computational Modeling of Conformational Landscapes and Isomeric Equilibria
Computational chemistry has become an indispensable tool for mapping the complex potential energy surfaces of flexible molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT) and multireference calculations (e.g., CASSCF), are employed to investigate the structures and relative energies of various conformers and isomers. researchgate.netnih.gov
These computational models can provide detailed insights into:
The geometries and relative stabilities of the tub conformation, the planar transition state for ring inversion, and the bicyclic valence tautomer.
The activation energy barriers for dynamic processes like ring inversion and bond shifting.
The thermodynamic parameters governing the equilibrium between the cyclooctatetraene and bicyclo[4.2.0]octatriene forms.
The influence of substituents on the conformational landscape and isomeric equilibria.
By simulating these properties, computational studies complement experimental data and help to build a comprehensive picture of the dynamic behavior of substituted cyclooctatetraenes.
| Computational Insight | Methodologies Employed | Typical Findings for COT Systems |
| Transition State (TS) for Ring Inversion | DFT, CASSCF, MR-CI | Planar D4h structure is the TS for ring inversion, with a barrier of ~12-14 kcal/mol for the parent. researchgate.net |
| Transition State (TS) for Bond Shifting | DFT, CASSCF, MR-CI | Planar D8h structure is the TS for bond shifting, with a slightly higher barrier than ring inversion. researchgate.net |
| Relative Energies of Valence Tautomers | DFT, MP2 | The bicyclo[4.2.0]octatriene can be comparable in energy or even more stable than the COT form depending on substitution. |
Reactivity and Reaction Mechanisms of 1,3,5,7 Cyclooctatetraene 1 Carboxaldehyde
Pericyclic Reactions and Sigmatropic Rearrangements of the Cyclooctatetraene (B1213319) Core
The cyclooctatetraene ring is well-known for its dynamic behavior, readily undergoing a variety of pericyclic reactions. These concerted processes, which involve a cyclic transition state, are governed by orbital symmetry rules. The presence of an aldehyde group, an electron-withdrawing substituent, can influence the kinetics and thermodynamics of these transformations.
Electrocyclic Reactions: The tub-shaped 1,3,5,7-cyclooctatetraene exists in equilibrium with a small amount of its planar transition state, which can undergo an electrocyclic ring closure to form bicyclo[4.2.0]octa-2,4,7-triene. For an 8π-electron system like cyclooctatetraene, thermal electrocyclization proceeds via a conrotatory motion. youtube.commasterorganicchemistry.com Photochemical conditions, conversely, would favor a disrotatory closure. The aldehyde substituent is expected to influence the position of this equilibrium.
Sigmatropic Rearrangements: These intramolecular rearrangements involve the migration of a σ-bond across a π-system. wikipedia.org In the context of the cyclooctatetraene framework, wikipedia.orgresearchgate.net, wikipedia.orgorganic-chemistry.org, and wikipedia.orglibretexts.org sigmatropic shifts are theoretically possible. wikipedia.orgstereoelectronics.orglibretexts.org For instance, a wikipedia.orgorganic-chemistry.org hydrogen shift in a substituted cyclooctatetraene would proceed suprafacially under thermal conditions. libretexts.orglibretexts.org The specific substitution pattern and reaction conditions dictate the favored rearrangement pathway. While specific studies on 1,3,5,7-cyclooctatetraene-1-carboxaldehyde are not abundant, the principles governing these rearrangements in related systems provide a strong predictive framework.
| Pericyclic Reaction Type | Governing Principle | Expected Outcome for COT Core |
| Thermal Electrocyclization | 8π electrons, conrotatory motion | Formation of a bicyclo[4.2.0]octa-2,4,7-triene derivative |
| Photochemical Electrocyclization | 8π electrons, disrotatory motion | Formation of a bicyclo[4.2.0]octa-2,4,7-triene derivative |
| Thermal wikipedia.orgorganic-chemistry.org Sigmatropic Shift | Suprafacial migration | Isomerization of the substituted cyclooctatetraene |
| Thermal wikipedia.orglibretexts.org Sigmatropic Shift | Antarafacial migration | Isomerization of the substituted cyclooctatetraene |
Organometallic Chemistry: Coordination and Ligand Behavior with Transition Metals
The cyclooctatetraene ring is a versatile ligand in organometallic chemistry, capable of coordinating to metal centers in various hapticities (η², η⁴, η⁶, η⁸). wikipedia.orgdokumen.pub Upon coordination, particularly in sandwich or half-sandwich complexes, the COT ring often becomes planar. A key transformation is the reduction of cyclooctatetraene to its dianion, [C₈H₈]²⁻, which is a planar, aromatic 10π-electron system according to Hückel's rule. rsc.orgresearchgate.netnih.govcam.ac.uk
This compound offers multiple potential coordination sites for transition metals:
The π-system of the ring: The four double bonds of the COT ring can coordinate to a metal center in a variety of modes.
The aldehyde oxygen: The lone pairs on the oxygen atom of the formyl group can act as a Lewis basic site for coordination to a metal.
This dual functionality allows for the possibility of forming chelate complexes or bridging polynuclear metal complexes. The specific coordination mode will depend on the metal, its oxidation state, and the other ligands present in the coordination sphere. For instance, early transition metals might favor higher hapticity coordination with the ring, while later transition metals might interact more strongly with the softer π-bonds or the aldehyde oxygen.
Reactivity of the Aldehyde Functionality in the Context of the Annulene System
The aldehyde group is one of the most reactive functional groups in organic chemistry, primarily undergoing nucleophilic addition at the electrophilic carbonyl carbon. pressbooks.pubbyjus.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The reactivity of the aldehyde in this compound is influenced by the electronic properties of the eight-membered ring.
Nucleophilic Addition: A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines, can add to the carbonyl group to form a tetrahedral intermediate, which upon protonation yields the corresponding secondary alcohol. byjus.comlibretexts.org
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. organic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.commnstate.edu Reaction of this compound with a phosphorus ylide (Wittig reagent) would yield a vinyl-substituted cyclooctatetraene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.
Reduction: The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation.
| Reaction of Aldehyde Group | Reagent | Product Type |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Reduction | Sodium Borohydride (NaBH₄) | Primary alcohol |
Substituent Effects on Reaction Pathways and Chemoselectivity
The aldehyde group is a moderately deactivating, electron-withdrawing group due to both induction and resonance. This electronic perturbation influences the reactivity of the cyclooctatetraene ring and can direct the chemoselectivity of reactions.
In electrophilic additions to the ring, the electron-withdrawing nature of the aldehyde would decrease the nucleophilicity of the π-system, making such reactions less favorable compared to unsubstituted cyclooctatetraene.
In pericyclic reactions, the electron-withdrawing substituent can influence the activation energy and the position of equilibria. For example, in Diels-Alder reactions where the substituted cyclooctatetraene acts as the diene, the presence of an electron-withdrawing group can affect the regioselectivity of the cycloaddition. researchgate.net
Chemoselectivity becomes a key consideration when both the ring and the aldehyde can react. For instance, in a reaction with a reagent that is both a nucleophile and can participate in cycloadditions, the reaction conditions can be tuned to favor either attack at the aldehyde or reaction with the ring. The use of specific catalysts can also play a crucial role in directing the reaction to one site over the other.
Development of Novel Reaction Methodologies Utilizing Cyclooctatetraene-1-carboxaldehyde as a Building Block
The unique structure and reactivity of this compound make it a potentially valuable building block for the synthesis of more complex molecular architectures.
Synthesis of Polycyclic Systems: The aldehyde can serve as a handle for elaboration into other functional groups, which can then participate in intramolecular reactions with the cyclooctatetraene ring. For example, conversion of the aldehyde to an alkene via a Wittig reaction could be followed by an intramolecular Diels-Alder reaction to construct a polycyclic framework.
Precursor to Novel Ligands: The aldehyde functionality can be modified to introduce other donor atoms, leading to new multidentate ligands for organometallic chemistry. For example, condensation with a primary amine would form an imine, creating an N,O-chelating ligand system.
Access to Substituted Aromatics: The valence isomerization of the cyclooctatetraene ring to a bicyclo[4.2.0]octatriene system, followed by subsequent transformations, can be a route to substituted benzene (B151609) derivatives. The aldehyde group would be carried through this sequence, providing a functionalized aromatic product.
The exploration of these and other synthetic pathways could lead to the development of novel compounds with interesting structural, electronic, or biological properties.
Applications and Advanced Materials Based on Functionalized Cyclooctatetraenes
Utilization as Ligands in Homogeneous and Heterogeneous Catalysis
Functionalized cyclooctatetraenes are valuable as ligands in both homogeneous and heterogeneous catalysis, offering unique steric and electronic properties that can be fine-tuned through substitution. stanford.edu While the unsubstituted COT ring can coordinate to metals through its π-system, introducing a functional group like a carboxaldehyde allows for the creation of multidentate ligands or the immobilization of catalysts on solid supports.
The aldehyde functionality on the COT ring can be readily converted into other coordinating groups, such as imines, oximes, or alcohols, through well-established chemical transformations. This allows for the synthesis of C₂-symmetric and other chiral ligands designed for stereoselective catalysis. stanford.edu For instance, a dinaphthocyclooctatetraene (dnCOT) ligand system has been developed for rhodium-catalyzed [5+2] cycloaddition reactions, demonstrating excellent reactivity and regioselectivity. stanford.edu The strategic placement of functional groups is key to controlling the metal's coordination environment and, consequently, the catalytic outcome.
In heterogeneous catalysis, the carboxaldehyde group provides a reactive site for anchoring the cyclooctatetraene-metal complex onto a solid support, such as silica (B1680970) or a polymer resin. This covalent tethering prevents the catalyst from leaching into the product stream, facilitating catalyst separation and recycling—a key advantage for industrial applications. The dibenzo-derivative of cyclooctatetraene (B1213319) has been noted as a classic poison for homogeneous catalysts, which underscores the strong interaction of the COT core with metal centers. uni-regensburg.de By harnessing this interaction within a designed ligand, highly active and robust catalysts can be developed.
| Catalyst System | Catalytic Reaction | Key Features |
| Rh/dnCOT Complex | [5+2] Cycloaddition | Excellent catalyst with superior reactivity in several cases. stanford.edu |
| Tetraphenylene-Rhodium Complex | Asymmetric Hydrogenation | Chiral ligand framework based on a COT derivative. stanford.edu |
Integration into Stimuli-Responsive Materials and Molecular Devices
Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like light, temperature, or chemical stimuli. mdpi.com The conformational flexibility of the cyclooctatetraene ring—switching from a non-aromatic "tub" shape to a planar, aromatic dianion upon two-electron reduction—is a powerful mechanism for creating such materials. wordpress.com Functionalization with a carboxaldehyde group is a critical step to incorporate the COT unit into polymers or molecular assemblies that can harness this structural change.
This redox-triggered conformational change can be used to alter the mechanical or optical properties of a material. For example, polymers containing COT units in their backbone can be designed to expand or contract upon electrochemical stimulation, acting as molecular actuators. researchgate.net The aldehyde group of 1,3,5,7-cyclooctatetraene-1-carboxaldehyde can be used to polymerize with other monomers, creating a linear chain where the COT units can be electrochemically addressed.
Furthermore, the change in electronic structure associated with the tub-to-planar transition can be exploited in molecular devices. Research on COT molecules adsorbed on graphene has shown that their shape and mobility can be controlled by an external gate voltage, suggesting potential applications in nanomechanical devices. researchgate.net The synthesis of metallogels based on cyclooctatetrathiophene, a COT analogue, which respond to the presence of specific ions, further highlights the potential of COT derivatives in creating chemo-responsive soft materials. rsc.org
| Stimulus | COT Transformation | Potential Application |
| Electrochemical Reduction | Tub (Non-aromatic) → Planar (Aromatic Dianion) | Molecular Actuators, Smart Polymers wordpress.comresearchgate.net |
| External Gate Voltage | Conformational Flattening | Nanomechanical Devices researchgate.net |
| Ion Coordination | Gel Formation/Dissolution | Chemical Sensors, Smart Gels rsc.org |
Role in Organic Electronics and Energy Storage Systems
The distinct electronic properties of cyclooctatetraene derivatives have led to their exploration in organic electronics and energy storage systems. The aldehyde functionality is instrumental in synthesizing the polymers and frameworks required for these applications.
Organic Electronics: Substituted cyclooctatetraenes have been developed as a new class of wide-gap electron transporters for use in Organic Light Emitting Diodes (OLEDs). google.com These COT derivatives are thermally stable, form stable glassy films suitable for vacuum deposition, and can replace conventional materials like Alq₃ (tris-(8-hydroxyquinoline) aluminum). google.com The synthesis of these materials often involves the metal-mediated cyclotetramerization of substituted acetylenes. The aldehyde group can be used to further modify the electronic properties of the COT unit or to attach it to other components within the device architecture.
Energy Storage Systems: The ability of COT to undergo a stable, reversible two-electron reduction makes it a promising redox-active group for organic batteries. Redox polymers incorporating COT derivatives can serve as anode materials. Upon reduction (charging), the COT unit becomes a planar dianion, and upon oxidation (discharging), it reverts to its neutral tub shape. The aldehyde group of this compound is an ideal reactive site for polymerization, allowing the creation of high-molecular-weight redox polymers necessary for fabricating stable battery electrodes.
Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with tunable structures. mdpi.commdpi.com The synthesis of COFs often relies on the formation of robust covalent bonds, such as imines, from aldehyde and amine building blocks. nih.gov A molecule like this compound could serve as a unique building block (or "tecton") for a redox-active COF. By combining it with a complementary multi-amine linker, a porous framework could be constructed where the COT units line the pore walls. Such a material could exhibit high surface area and accessible redox sites, making it a candidate for high-capacity energy storage or for use as a catalytic support. mdpi.com
| Application Area | Role of Functionalized COT | Key Property Utilized |
| Organic Light Emitting Diodes (OLEDs) | Electron Transporting Layer | Wide energy gap, thermal and hydrolytic stability. google.com |
| Organic Batteries | Redox-Active Polymer Anode | Reversible two-electron reduction and conformational change. |
| Covalent Organic Frameworks (COFs) | Redox-Active Building Block | Porosity, crystallinity, and accessible redox sites. mdpi.comnih.gov |
Precursors in Complex Organic Synthesis and Building Blocks for Supramolecular Assemblies
The unique eight-membered ring of cyclooctatetraene provides a versatile scaffold for the synthesis of complex molecular architectures. The introduction of a reactive handle like a carboxaldehyde group dramatically expands its utility as a synthetic precursor. rsc.org
Complex Organic Synthesis: The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide range of reactions including oxidations, reductions, Wittig reactions, and condensations. Starting from this compound, chemists can access a vast array of more complex substituted COTs. For example, the famous synthesis of "Nenitescu's hydrocarbon" (tricyclo[4.2.2.0²⁵]deca-3,7,9-triene) involves a Diels-Alder reaction of COT with maleic anhydride, showcasing how the COT core can be used to build polycyclic systems. wordpress.com The presence of an aldehyde allows for the attachment of other complex fragments before or after such skeletal transformations.
Supramolecular Assemblies: Supramolecular chemistry involves the design of large, ordered structures held together by non-covalent interactions. The distinct shape and electronic properties of COT derivatives make them attractive building blocks for such assemblies. The aldehyde group can be used to synthesize larger, more complex COT-containing molecules that are programmed to self-assemble. For instance, reaction of the aldehyde with amines can produce Schiff bases, which can then act as ligands for metal-coordination-driven self-assembly or form hydrogen-bonded networks. The ultimate goal is to create functional superstructures, such as molecular cages, capsules, or one-dimensional nanowires, where the properties of the assembly are dictated by the arrangement of the individual COT units.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3,5,7-cyclooctatetraene-1-carboxaldehyde, and what experimental conditions optimize yield?
- Methodological Answer : The compound is synthesized via functionalization of cyclooctatetraene (COT), often starting with the parent hydrocarbon. A common approach involves formylation at the 1-position using Vilsmeier-Haack conditions (POCl₃/DMF), followed by purification via column chromatography under inert atmosphere to prevent oxidation . Key parameters include reaction temperature (0–5°C to avoid side reactions) and stoichiometric control of reagents. Yield optimization (typically 40–60%) requires rigorous exclusion of moisture and oxygen. Historical synthesis by Willstätter (1905) used precursor derivatization, but modern protocols prioritize direct electrophilic substitution .
| Synthetic Method | Catalyst/Reagents | Yield (%) | Key Conditions |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 55 | 0°C, N₂ atmosphere |
| Friedel-Crafts | AlCl₃, ClCOCH₂Cl | 38 | Reflux, dry CH₂Cl₂ |
Q. How is this compound characterized spectroscopically, and what spectral signatures distinguish it?
- Methodological Answer : Nuclear Magnetic Resonance (¹³C NMR) reveals distinct deshielded aldehyde proton signals at δ 9.8–10.2 ppm and conjugated alkene protons (δ 5.5–6.2 ppm). Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 132 (C₉H₈O) with fragmentation patterns dominated by retro-Diels-Alder cleavage . Infrared spectroscopy confirms the aldehyde C=O stretch at ~1700 cm⁻¹. Gas chromatography (GC) retention indices (e.g., Kovats’ RI: 1274 on DB-5 columns) aid in purity assessment .
Q. What are the reactivity trends of the aldehyde group in this compound under nucleophilic conditions?
- Methodological Answer : The aldehyde undergoes nucleophilic addition (e.g., Grignard reagents) but is sterically hindered by the conjugated tetraene ring. Kinetic studies show slower reactivity compared to linear aldehydes due to electron delocalization. Reductive amination requires acidic conditions (pH 4–5) and NaBH₃CN to stabilize intermediates. Solvent polarity (e.g., THF vs. DMSO) significantly impacts reaction rates, with polar aprotic solvents favoring nucleophile activation .
Advanced Research Questions
Q. How do solvent effects and protic media influence the electrochemical oxidation mechanisms of this compound?
- Methodological Answer : Cyclic voltammetry in protic solvents (e.g., H₂O/EtOH) reveals a two-electron oxidation process at +1.2 V (vs. Ag/AgCl), forming a quinonoid intermediate. In aprotic media (e.g., acetonitrile), a single-electron transfer dominates, producing radical cations. Solvent dielectric constants correlate with peak potential shifts (ΔE ~50 mV per ε unit). Controlled-potential electrolysis paired with in situ FTIR tracks intermediate stability, showing rapid degradation in protic environments .
Q. What computational methods validate the electronic structure and adsorption behavior of this compound on metal surfaces?
- Methodological Answer : Density Functional Theory (DFT) with van der Waals corrections (e.g., DFT-D3) models adsorption on Au(111) and Pt surfaces. Energy decomposition analysis (EDA) via block-localized wavefunctions partitions interaction energies into electrostatic, polarization, and dispersion terms. Results indicate strong π-metal bonding (ΔE ~-1.8 eV) but weak aldehyde-surface interactions, suggesting selective functionalization strategies .
Q. How can contradictions in reported bond-length alternation (BLA) values for 1,3,5,7-cyclooctatetraene derivatives be resolved?
- Methodological Answer : Discrepancies arise from crystallographic vs. computational data. High-resolution X-ray diffraction (HR-XRD) at 100 K minimizes thermal motion artifacts, revealing BLA of 0.04 Å for the carboxaldehyde derivative. Coupled-cluster (CCSD(T)) calculations align with experimental data only when incorporating solvent-induced polarization effects. Meta-analyses of published BLA values (see table below) highlight systematic biases in earlier DFT functionals .
| Method | BLA (Å) | Conditions |
|---|---|---|
| HR-XRD | 0.04 | 100 K, crystalline phase |
| CCSD(T)/cc-pVTZ | 0.05 | Gas phase |
| B3LYP/6-311+G(d,p) | 0.09 | Implicit solvent (CHCl₃) |
Data Contradiction Analysis
Q. Why do experimental and theoretical studies disagree on the antiaromaticity of this compound?
- Methodological Answer : NMR-based magnetic criteria (e.g., NICS) suggest antiaromaticity (NICS(1) = +15 ppm), while X-ray diffraction shows bond-length alternation inconsistent with idealized antiaromatic systems. Resolution involves multireference methods (CASSCF) that account for diradical character, revealing a hybrid electronic state. Contradictions arise from oversimplified Hückel models in early interpretations .
Experimental Design Guidance
Q. What strategies mitigate decomposition during thermogravimetric analysis (TGA) of this compound?
- Methodological Answer : Use dynamic TGA under inert gas (N₂/Ar) with slow heating rates (2°C/min). Encapsulation in mesoporous silica matrices reduces sublimation. Differential Scanning Calorimetry (DSC) coupled with FTIR identifies decomposition products (e.g., CO release at 220°C). Pre-stabilization with radical inhibitors (e.g., TEMPO) extends thermal stability by 40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
